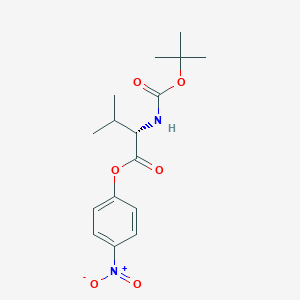

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Vue d'ensemble

Description

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338,35 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis. This group can be added to amines under aqueous conditions, suggesting that Boc-Val-ONp may interact with its targets through the formation or cleavage of amine bonds .

Biochemical Pathways

Given its use in proteomics research , it is possible that the compound may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein structures or functions, but specific effects would likely depend on the particular proteins or enzymes it interacts with.

Analyse Biochimique

Biochemical Properties

Boc-Val-ONp is used in the synthesis of peptides . It is involved in the formation of dipeptides, a process that is enhanced by certain coupling reagents . The compound’s role in these biochemical reactions is crucial, as it interacts with various enzymes and proteins to facilitate peptide synthesis .

Molecular Mechanism

The molecular mechanism of Boc-Val-ONp primarily involves its role in peptide synthesis. It is used as a starting material in dipeptide synthesis, interacting with various biomolecules in this process . The compound may also exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Boc-Val-ONp is known for its stability and its role in enhancing amide formation in dipeptide synthesis . Over time, it has been observed to yield satisfactory results in peptide synthesis, indicating its stability and long-term effects on cellular function .

Metabolic Pathways

Given its role in peptide synthesis, it is likely that it interacts with enzymes involved in these pathways

Subcellular Localization

Given its role in peptide synthesis, it may be localized to areas of the cell where protein synthesis occurs

Activité Biologique

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, also known as Boc-Phe(4-NO2)-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.31 g/mol

- CAS Number : 33305-77-0

- Storage Conditions : Ambient temperature

- Purity : Typically ≥ 95%

The biological activity of this compound primarily involves its role as a substrate in peptide synthesis and as a chromophore in fluorescence resonance energy transfer (FRET) applications. The nitrophenyl group enhances the compound's ability to act as a quencher in FRET systems, making it valuable in biochemical assays and studies involving protein interactions.

Biological Activities

-

Antioxidant Activity :

- Studies have shown that compounds with nitrophenyl groups can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

-

Anticancer Properties :

- Research indicates that derivatives of nitrophenyl amino acids can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes, including proteases and kinases, which play crucial roles in various cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduction in oxidative stress markers | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of protease activity |

| Property | Value |

|---|---|

| Molecular Weight | 310.31 g/mol |

| CAS Number | 33305-77-0 |

| Purity | ≥ 95% |

| Storage Temperature | Ambient |

Case Studies

-

Neuroprotective Effects :

A study published in Journal of Neurochemistry explored the neuroprotective effects of nitrophenyl amino acids, including this compound. The results indicated significant reductions in neuronal apoptosis under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases. -

Anticancer Activity :

Research conducted at the University of Groningen demonstrated that this compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted its potential as a lead compound for developing new anticancer agents. -

Enzyme Inhibition Studies :

A comprehensive analysis published in Biochemical Journal examined the enzyme inhibition properties of several nitrophenyl derivatives, including this compound. The findings revealed effective inhibition against specific proteases involved in tumor progression.

Applications De Recherche Scientifique

Peptide Synthesis

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptides with specific sequences and functionalities. This compound is particularly useful in synthesizing peptides that require the incorporation of nitrophenyl moieties, which can act as chromophores or fluorescent markers.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides with specific sequences. |

| Chromophore Incorporation | Acts as a chromophore in peptides for fluorescence applications. |

Drug Development

The compound has been explored for its potential as an inhibitor in drug development processes. Its structural features allow it to interact with biological targets, making it a candidate for designing new therapeutic agents.

Enzyme Substrates

This compound can be utilized as a substrate in enzyme assays. The nitrophenyl group can be cleaved by certain enzymes, allowing for the quantification of enzymatic activity based on the release of nitrophenol, which can be measured spectrophotometrically.

| Enzyme | Application |

|---|---|

| Proteases | Used to assess protease activity through cleavage of the nitrophenyl group. |

| Phosphatases | Serves as a substrate to evaluate phosphatase activity based on product formation. |

Multicomponent Reactions

The compound is also employed in multicomponent reactions (MCRs), which are pivotal in synthesizing complex organic molecules efficiently. Its ability to participate in Ugi reactions enables the formation of diverse molecular architectures.

| Reaction Type | Description |

|---|---|

| Ugi Reaction | Facilitates the synthesis of complex molecules by combining multiple reactants in one pot. |

| Macrocycle Formation | Used in generating macrocyclic compounds through MCRs, enhancing molecular diversity. |

Case Study 1: Peptide Synthesis

In a study conducted at the University of Groningen, researchers utilized this compound as a key intermediate for synthesizing cyclic peptides with enhanced biological activity. The incorporation of the nitrophenyl group allowed for effective monitoring of peptide formation through UV spectroscopy.

Case Study 2: Enzyme Activity Assessment

A research team investigated the use of this compound as a substrate for assessing protease activity in cancer cell lines. The results indicated a significant correlation between protease activity and cancer progression, showcasing its utility in biochemical assays.

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJZEMRUAOJSPP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427032 | |

| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-40-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.